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molecular formula C13H11F3N2O2 B8806366 6-(4-Methyl-3-(trifluoromethoxy)phenoxy)pyridin-3-amine

6-(4-Methyl-3-(trifluoromethoxy)phenoxy)pyridin-3-amine

Cat. No. B8806366
M. Wt: 284.23 g/mol
InChI Key: PDJHPVCNLXVWGK-UHFFFAOYSA-N
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Patent
US09422252B2

Procedure details

A suspension of 2-[4-methyl-3-(trifluoromethoxy)phenoxy]-5-nitropyridine (Intermediate 30, 594 mg, 1.89 mmol) and Pd/C 5% w/w (40 mg) in THF (3 mL) was hydrogenated under 5 bar of H2, at 35° C. for 18 hrs. The mixture was filtered to remove the catalyst, diluted with ethyl acetate (10 mL) and washed with an aqueous 13% solution of NaCl (10 mL). The organic layer, dried over Na2SO4, was evaporated to give the title compound (475 mg) as brown oil.
Name
2-[4-methyl-3-(trifluoromethoxy)phenoxy]-5-nitropyridine
Quantity
594 mg
Type
reactant
Reaction Step One
Name
Intermediate 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=2)=[CH:4][C:3]=1[O:18][C:19]([F:22])([F:21])[F:20]>C1COCC1.[Pd]>[CH3:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[N:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=2)=[CH:4][C:3]=1[O:18][C:19]([F:21])([F:20])[F:22]

Inputs

Step One
Name
2-[4-methyl-3-(trifluoromethoxy)phenoxy]-5-nitropyridine
Quantity
594 mg
Type
reactant
Smiles
CC1=C(C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1)OC(F)(F)F
Name
Intermediate 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1)OC(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (10 mL)
WASH
Type
WASH
Details
washed with an aqueous 13% solution of NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(OC2=CC=C(C=N2)N)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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